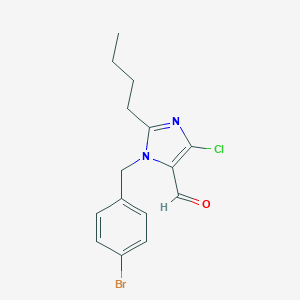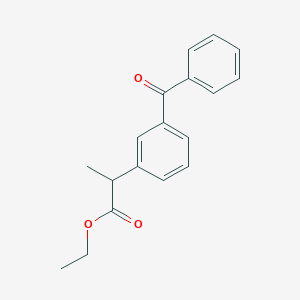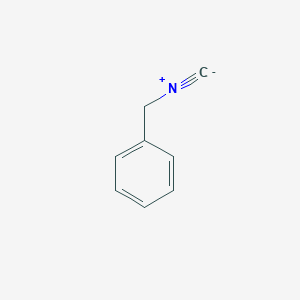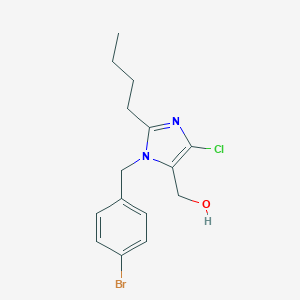![molecular formula C21H19BrN2O5S B130665 2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid CAS No. 155104-15-7](/img/structure/B130665.png)
2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is a synthetic compound that has been widely studied for its potential in scientific research. This compound is commonly referred to as BEMSP, and it has been found to have a variety of different applications in the field of biochemistry and molecular biology.
Mécanisme D'action
The exact mechanism of action of BEMSP is not yet fully understood. However, it is believed that the compound works by binding to specific targets within cells and tissues, thereby altering their function and activity. Some researchers have suggested that BEMSP may interact with proteins involved in signal transduction pathways, while others have proposed that it may affect the activity of enzymes involved in key metabolic processes.
Effets Biochimiques Et Physiologiques
Studies have shown that BEMSP can have a variety of different biochemical and physiological effects. For example, the compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids, which could have potential implications for the treatment of obesity and related metabolic disorders. Additionally, BEMSP has been shown to have anti-inflammatory properties, and it may also have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BEMSP in laboratory experiments is its high specificity and selectivity. Because the compound binds to specific targets within cells and tissues, it can be used to study the effects of different molecules and compounds with a high degree of precision. However, one of the main limitations of using BEMSP is its relatively complex synthesis method, which can make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are many potential future directions for research involving BEMSP. Some researchers are exploring the use of the compound as a tool for investigating the mechanisms of action of different drugs and bioactive molecules, while others are investigating its potential therapeutic applications in a variety of different disease contexts. Additionally, there is ongoing research into the development of new and more efficient synthesis methods for BEMSP, which could help to make the compound more widely available for use in scientific research.
Méthodes De Synthèse
The synthesis of BEMSP involves a series of chemical reactions that are designed to produce a pure and stable compound. The process typically involves the use of specialized equipment and techniques, as well as a variety of different reagents and solvents. While the exact details of the synthesis method may vary depending on the specific application, the overall process typically involves several key steps, including the formation of the quinazoline ring and the introduction of the sulfanyl and carboxylic acid functional groups.
Applications De Recherche Scientifique
BEMSP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of study involves the use of BEMSP as a tool for investigating the biochemical and physiological effects of different compounds and molecules. By using BEMSP as a molecular probe, researchers can gain valuable insights into the mechanisms of action of various drugs and other bioactive substances.
Propriétés
Numéro CAS |
155104-15-7 |
|---|---|
Nom du produit |
2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
Formule moléculaire |
C21H19BrN2O5S |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
2-[[6-bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C21H19BrN2O5S/c1-3-29-21(28)13-4-7-15(8-5-13)24-18(11-30-12(2)20(26)27)23-17-9-6-14(22)10-16(17)19(24)25/h4-10,12H,3,11H2,1-2H3,(H,26,27) |
Clé InChI |
JEHGFYAIUBBVRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSC(C)C(=O)O |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSC(C)C(=O)O |
Synonymes |
Benzoic acid, 4-(6-bromo-2-(((1-carboxyethyl)thio)methyl)-4-oxo-3(4H)- quinazolinyl)-, 1-ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




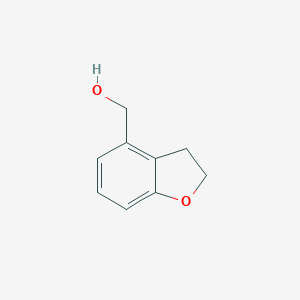
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)


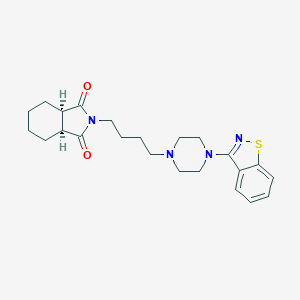
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)
